

JNJ-303: A Technical Guide to a Selective Kv7.1/KCNQ1 Inhibitor

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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B15586980

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Introduction

JNJ-303 is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.1, also known as KCNQ1. This channel, in complex with its accessory subunit KCNE1, is the molecular basis of the slowly activating delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential. Due to its crucial role in cardiac electrophysiology, the IKs current is a significant target for the investigation of cardiac arrhythmias, particularly Long QT Syndrome (LQTS). JNJ-303 serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the Kv7.1/KCNQ1 channel. This document provides a comprehensive technical overview of JNJ-303, including its pharmacological profile, detailed experimental methodologies for its characterization, and a visual representation of its mechanism of action and experimental evaluation.

Pharmacological Profile of JNJ-303

JNJ-303 exhibits high potency for the IKs channel, with a reported IC₅₀ value of 64 nM.^{[1][2]} Its selectivity is a key attribute, displaying significantly lower affinity for other cardiac ion channels, which is crucial for minimizing off-target effects in experimental settings.

Table 1: Inhibitory Potency (IC50) of JNJ-303 on Various Cardiac Ion Channels

Ion Channel	Current	IC50 (μM)
Kv7.1/KCNE1 (hIKs)	IKs	0.064
hERG (Kv11.1)	IKr	12.6
Nav1.5	INa	3.3
Cav1.2	ICa	>10
Kv4.3	Ito	11.1
Kir2.1	IK1	>100

Data compiled from multiple sources.

Table 2: Chemical and Physical Properties of JNJ-303

Property	Value
Molecular Formula	C21H29ClN2O4S
Molecular Weight	441.0 g/mol
CAS Number	878489-28-2
Appearance	Solid
Solubility	DMSO: 1 mg/ml, Ethanol: insoluble, PBS (pH 7.2): insoluble

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in *Xenopus laevis* Oocytes

This protocol is designed to assess the inhibitory effect of JNJ-303 on heterologously expressed Kv7.1/KCNE1 channels.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from *Xenopus laevis*.
- Prepare cRNA for human Kv7.1 (KCNQ1) and KCNE1.
- Microinject oocytes with the cRNA encoding the channels.
- Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

- Place an oocyte in the recording chamber perfused with ND96 solution.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Elicit IKs currents using a voltage-step protocol, for example, a depolarizing step to +40 mV for 2 seconds followed by a repolarizing step to -40 mV.
- Apply JNJ-303 at various concentrations to the perfusion solution to determine the dose-dependent inhibition of the IKs current.

3. Data Analysis:

- Measure the tail current amplitude at the beginning of the repolarizing step.
- Plot the percentage of current inhibition against the JNJ-303 concentration to determine the IC50 value using a standard sigmoidal dose-response curve.

Whole-Cell Patch Clamp in Mammalian Cells

This protocol is used to evaluate the effect of JNJ-303 on native or heterologously expressed IKs currents in mammalian cells, such as CHO cells or isolated cardiomyocytes.

1. Cell Preparation:

- For stable cell lines (e.g., CHO-KCNQ1/KCNE1), culture cells to 70-80% confluency.
- For primary cardiomyocytes, isolate cells from cardiac tissue using enzymatic digestion.
- Plate cells on glass coverslips for recording.

2. Patch Clamp Recording:

- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
- Form a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage protocol to elicit IKs currents. A typical protocol involves a depolarizing step to potentials between -40 mV and +60 mV.
- Perfuse the cell with different concentrations of JNJ-303 to assess its inhibitory effect.

3. Data Analysis:

- Measure the steady-state outward current at the end of the depolarizing pulse.
- Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC₅₀.

In Vivo Assessment in Anesthetized Dogs

This protocol describes the evaluation of JNJ-303's effect on the QT interval in an anesthetized dog model, a common preclinical model for assessing pro-arrhythmic risk.^{[1][3]}

1. Animal Preparation and Anesthesia:

- Use purpose-bred beagle dogs.
- Anesthetize the dogs with an appropriate agent (e.g., isoflurane).
- Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.

2. ECG Recording and Drug Administration:

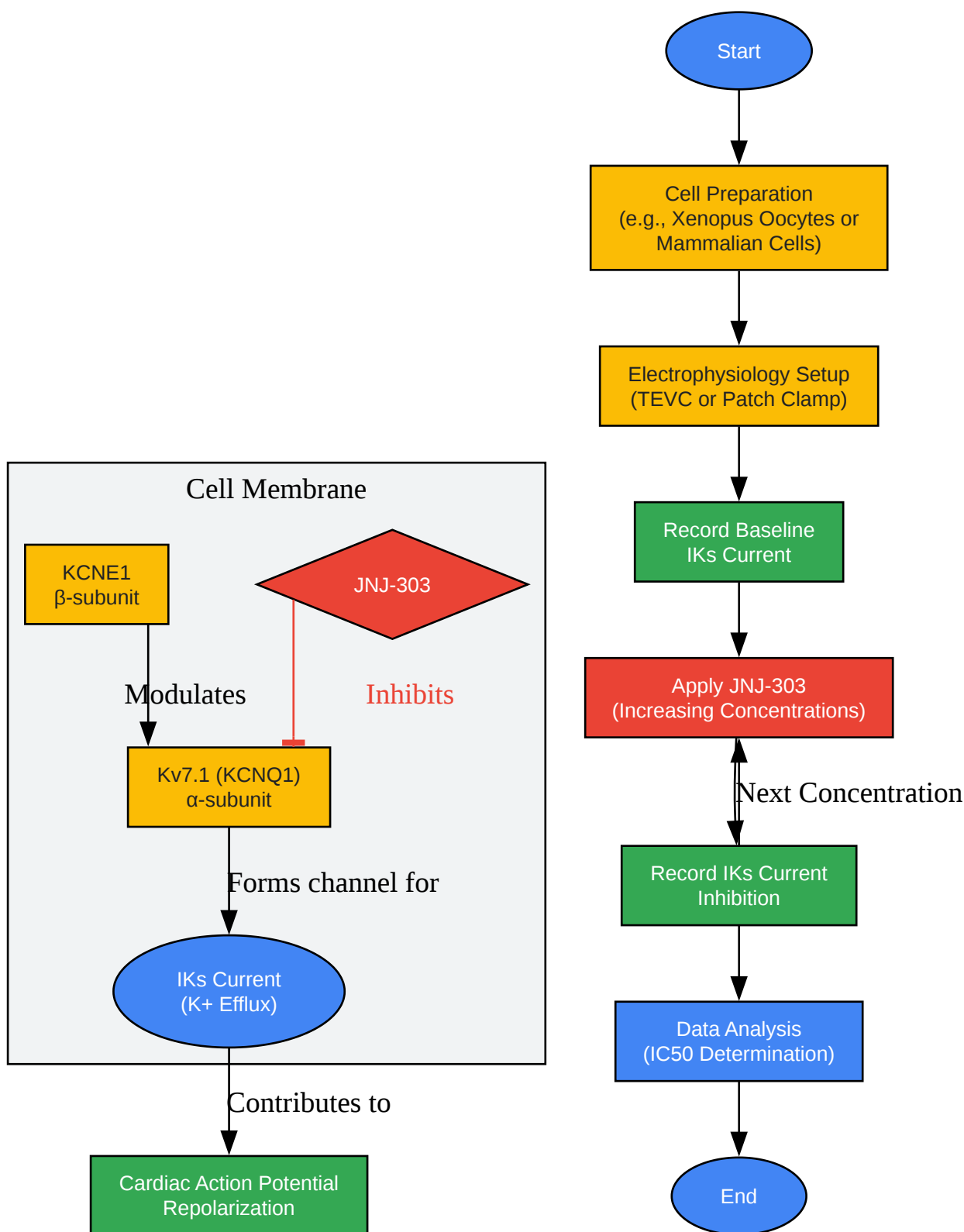
- Record a standard lead II electrocardiogram (ECG).
- After a baseline recording period, administer JNJ-303 intravenously at escalating doses.[\[1\]](#)
- Continuously record the ECG during and after drug administration.

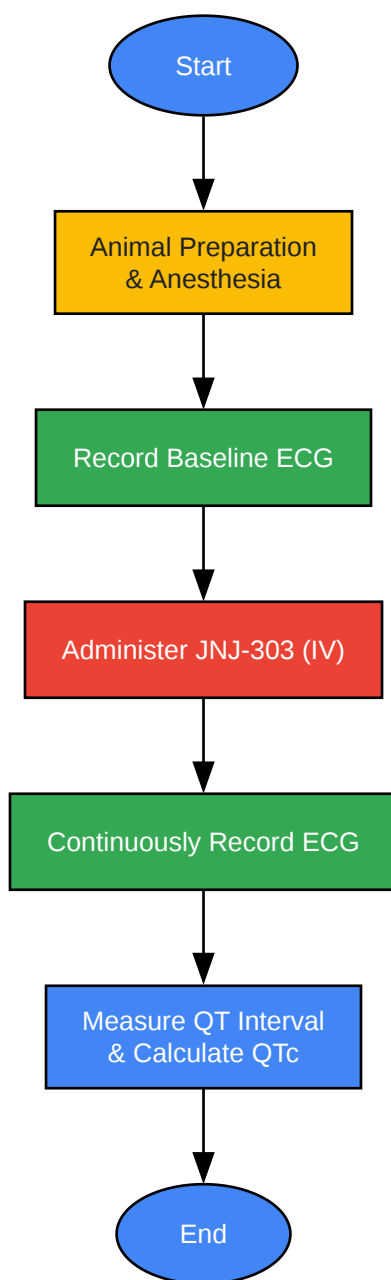
3. Data Analysis:

- Measure the QT interval from the ECG recordings.
- Correct the QT interval for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
- Analyze the change in QTc from baseline at different doses of JNJ-303.

Visualizations

Signaling Pathway of Kv7.1/KCNQ1 Inhibition by JNJ-303





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